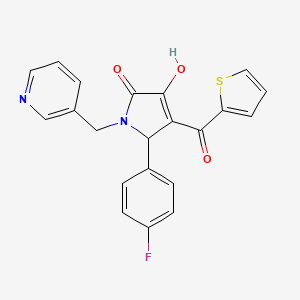

5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Descripción

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxy-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3S/c22-15-7-5-14(6-8-15)18-17(19(25)16-4-2-10-28-16)20(26)21(27)24(18)12-13-3-1-9-23-11-13/h1-11,18,26H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJKOEOFZITYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

Attachment of the Pyridine Moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.

Incorporation of the Thiophene Ring: This step might involve a Friedel-Crafts acylation reaction to attach the thiophene-2-carbonyl group to the pyrrolone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding Studies: Its structure allows for interactions with various proteins, useful in drug discovery.

Medicine

- **Diagnostic

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Actividad Biológica

The compound 5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (CAS No: 618074-06-9) belongs to a class of biologically active molecules that have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 406.39 g/mol. The structure features multiple functional groups, including a pyrrolone core, which is known for its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.39 g/mol |

| CAS Number | 618074-06-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyridinyl and thiophene moieties suggests potential interactions with enzymes and receptors involved in inflammatory and cancer pathways.

Key Mechanisms:

- Inhibition of Kinases : Compounds with similar structures have shown inhibition of kinases such as Aurora A/B, which are critical in cell cycle regulation.

- Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress in cells.

- Apoptosis Induction : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Biological Activity Studies

Recent research has focused on the anticancer properties of pyrrolone derivatives, including the compound . Below are some notable findings:

Case Studies:

- Anticancer Activity : In a study evaluating various derivatives, compounds similar to the one discussed exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values ranging from 26 µM to 49.85 µM .

- Anti-inflammatory Effects : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of pyrrolones in models of neurodegenerative diseases, showing promise in reducing neuronal damage .

Comparative Analysis

A comparative analysis with other known pyrrolone derivatives reveals that while many exhibit anticancer properties, the specific substitution patterns significantly influence their potency and selectivity.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| 5-(4-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one | 26 | A549 Cancer Cells |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | 26 | A549 Cancer Cells |

| Novel Pyrrolone Derivative | 0.39 | HCT116 Cancer Cells |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations:

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may offer better metabolic stability compared to chlorophenyl analogs (e.g., ), as fluorine is less prone to forming reactive metabolites .

- Pyridine vs. Thiazole : The pyridin-3-ylmethyl group (target) could improve solubility and target engagement compared to thiazole-containing analogs (e.g., F3226-1198) due to nitrogen’s hydrogen-bonding capacity .

- Thiophene-2-carbonyl vs.

Physicochemical Properties

- Melting Points : Analogs with bulkier substituents (e.g., 4,5-dimethylthiazol-2-yl in F3226-1198) exhibit higher melting points (227–230°C, ), suggesting increased crystallinity. The target compound’s pyridinylmethyl group may lower its melting point, improving solubility .

- Molecular Weight : The target compound (~449.4 g/mol) is lighter than chromen-4-one derivatives (e.g., Example 62 in : 560.2 g/mol), which may enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.